1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene
Description
Contextualizing 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene within Alkynyl and Benzylic Ether Scaffolds
The structure of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene incorporates two key structural motifs: a terminal alkyne (the but-3-yn-1-yl group) and a substituted benzene (B151609) ring bearing a methoxymethyl group, which is a type of benzylic ether.
Alkynyl Scaffolds: Terminal alkynes are fundamental building blocks in organic synthesis due to the reactivity of the sp-hybridized carbon atoms and the acidity of the terminal proton. They are precursors to a vast array of molecular architectures and participate in a wide range of chemical transformations. These include, but are not limited to, metal-catalyzed cross-coupling reactions (such as Sonogashira, Glaser, and Hay couplings), cycloadditions (including the Nobel Prize-winning "click chemistry"), and nucleophilic additions to the triple bond. The presence of a terminal alkyne in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene suggests its potential as a versatile synthon for the construction of more complex molecules.
Benzylic Ether Scaffolds: The 4-(methoxymethyl)benzene portion of the molecule contains a benzylic ether. Benzylic ethers are widely recognized in organic chemistry, often as protecting groups for alcohols, due to their relative stability and the various methods available for their cleavage. The electronic properties of the benzene ring can influence the reactivity of the benzylic position. The methoxymethyl substituent, in this case, is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.
Significance of Functional Group Interplay in Synthetic Design and Mechanistic Inquiry
This functional group compatibility is a cornerstone of modern synthetic design, enabling chemists to build molecular complexity in a controlled and predictable manner. msesupplies.com Mechanistic inquiries could explore how the electronic nature of the 4-(methoxymethyl)phenyl group might influence the reactivity of the alkyne, for example, in metal-catalyzed processes. Conversely, transformations at the alkyne could be designed to proceed without disturbing the benzylic ether, preserving it for subsequent reactions.
Evolution of Research Directions and Open Questions Pertaining to the Compound
Currently, there is a notable absence of specific research focused on 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene in the scientific literature. This presents a landscape of open questions and potential research directions.
Future research could focus on:
Synthesis: Developing and optimizing synthetic routes to 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene.
Characterization: Full spectroscopic characterization of the compound, including NMR, IR, and mass spectrometry data.
Reactivity Studies: A systematic investigation of the reactivity of both the terminal alkyne and the benzylic ether moieties. This could involve subjecting the molecule to a variety of reaction conditions to probe the selectivity and interplay of the functional groups.
Applications in Synthesis: Utilizing 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene as a building block in the synthesis of more complex target molecules, such as pharmaceuticals, agrochemicals, or materials. For example, the alkyne handle could be used for attachment to other molecules or surfaces via click chemistry.
Until such research is undertaken and published, the specific properties and applications of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene remain a matter of speculation based on the known chemistry of its constituent functional groups.
Data Tables
Due to the lack of specific experimental data for 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene in the scientific literature, a table of its detailed research findings cannot be provided. However, a table of related compounds for which some data is available is presented below for contextual understanding.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-but-3-ynyloxymethyl-4-methoxy-benzene | 218434-90-3 | C12H14O2 | 190.24 |
| 1-(But-3-en-1-yl)-4-methoxybenzene | 20574-98-5 | C11H14O | 162.23 |
| 1-Methoxy-4-methylbenzene | 104-93-8 | C8H10O | 122.16 |
Data sourced from publicly available chemical databases. guidechem.comchemscene.com
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-but-3-ynyl-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C12H14O/c1-3-4-5-11-6-8-12(9-7-11)10-13-2/h1,6-9H,4-5,10H2,2H3 |
InChI Key |
ZKZKPLWCBIOJBO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CCC#C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 but 3 Yn 1 Yl 4 Methoxymethyl Benzene
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne is a highly versatile functional group, capable of participating in a multitude of reactions, including cycloadditions, hydrofunctionalizations, metal-catalyzed couplings, and redox transformations.
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.orgnih.govnih.gov The terminal alkyne of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene is an ideal handle for such transformations, particularly the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. organic-chemistry.orgnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, utilizing a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often in aqueous or benign solvents, and tolerates a wide array of functional groups. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org The terminal alkyne of the title compound would readily react with an organic azide (B81097) in the presence of a copper(I) source, generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, or by using a stable copper(I) salt. nih.govnih.govacs.org This methodology is a cornerstone in drug discovery, bioconjugation, and materials science. nih.govnih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides a metal-free alternative. magtech.com.cnnih.gov This reaction relies on the inherent ring strain of a cyclic alkyne, such as a cyclooctyne, to accelerate the cycloaddition with an azide. magtech.com.cnd-nb.info In this context, 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene would need to be converted into an azide derivative to react with a strained cycloalkyne. The driving force for the reaction is the release of ring strain, leading to rapid and selective triazole formation without any catalyst. magtech.com.cnrsc.org
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Terminal Alkyne (e.g., 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene) + Organic Azide | Strained Cycloalkyne + Organic Azide (derived from the title compound) |
| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) nih.govnih.gov | None (metal-free) magtech.com.cnd-nb.info |
| Key Advantage | High regioselectivity (forms 1,4-isomer exclusively), fast kinetics. organic-chemistry.orgnih.gov | Bioorthogonal, suitable for living systems due to lack of catalyst toxicity. nih.gov |
| Typical Solvents | Water, t-BuOH/H₂O, DMF, DMSO, CyreneTMbeilstein-journals.orgbeilstein-journals.orgacs.org | Aqueous buffers, organic solvents compatible with biological systems. d-nb.info |
| Product | 1,4-Disubstituted 1,2,3-triazole | Regioisomeric mixture of triazoles fused to the cycloalkyne ring |
The addition of H-X across the alkyne's triple bond introduces new functional groups and stereocenters.
Hydration: The acid-catalyzed hydration of terminal alkynes, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, follows Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable methyl ketone. For 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, this would yield 4-(4-(methoxymethyl)phenyl)butan-2-one.
Hydroboration-Oxidation: This two-step sequence provides anti-Markovnikov hydration. The addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the terminal alkyne occurs in a syn-fashion, placing the boron atom on the terminal carbon. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a hydroxyl group. masterorganicchemistry.com The resulting enol tautomerizes to an aldehyde. This reaction would convert 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene into 4-(4-(methoxymethyl)phenyl)butanal. Using sterically hindered boranes like 9-BBN can enhance the regioselectivity for terminal alkynes. ajuronline.org
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne also follows Markovnikov's rule. masterorganicchemistry.com The reaction proceeds through a vinyl carbocation intermediate, with the halide adding to the more substituted carbon. The addition of one equivalent of H-X would yield a vinyl halide. With two equivalents, a geminal dihalide is formed, where both halogens are attached to the same internal carbon of the original alkyne. masterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for constructing substituted alkynes. beilstein-journals.org 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene would serve as the alkyne component, readily coupling with a variety of aryl or vinyl halides to significantly extend the molecule's carbon framework. wikipedia.orgmdpi.com Copper-free versions of the Sonogashira reaction have also been developed. beilstein-journals.org
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com For the title compound to participate directly, it would first need to be reduced to its corresponding alkene, 1-(but-3-en-1-yl)-4-(methoxymethyl)benzene. This alkene could then be coupled with an aryl halide under standard Heck conditions (palladium catalyst, base) to form a more complex substituted alkene. nih.govnih.gov
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. To utilize 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene in a Suzuki reaction, it must first be converted into a vinylboron species. This is readily achieved via the hydroboration of the alkyne, as described previously. The resulting vinylboronic acid or ester can then undergo palladium-catalyzed Suzuki coupling with an aryl or vinyl halide.
| Reaction | Role of Title Compound | Coupling Partner | Typical Catalysts | Product Type |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) wikipedia.orgorganic-chemistry.org | Disubstituted Alkyne |
| Heck | (Requires prior reduction to alkene) | Aryl/Vinyl Halide (Ar-X) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃) wikipedia.orgorganic-chemistry.org | Substituted Alkene |
| Suzuki | (Requires prior hydroboration to vinylborane) | Aryl/Vinyl Halide (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) organic-chemistry.org | Substituted Alkene |
Diels-Alder Reaction: Simple alkynes are generally poor dienophiles in Diels-Alder reactions unless activated by adjacent electron-withdrawing groups. Given the electron-neutral nature of the alkyl chain in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, it is expected to be unreactive towards most dienes under typical Diels-Alder conditions.
[2+2+2] Cyclotrimerization: This powerful reaction involves the metal-catalyzed cyclization of three alkyne molecules to form a substituted benzene (B151609) ring. arkat-usa.org Various transition metal catalysts, including those based on nickel, cobalt, and rhodium, can effect this transformation. arkat-usa.orgkoreascience.kr The cyclotrimerization of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene would produce a mixture of 1,2,4- and 1,3,5-trisubstituted benzene regioisomers. The ratio of these isomers can often be controlled by the choice of catalyst and ligands, with some systems offering high regioselectivity. arkat-usa.orgrsc.org
Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the alkyne triple bond. For a terminal alkyne, this oxidative cleavage typically yields a carboxylic acid (losing one carbon) and carbon dioxide. Thus, oxidation of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene would lead to 3-(4-(methoxymethyl)phenyl)propanoic acid.
Reduction: The alkyne can be selectively reduced to an alkene or fully reduced to an alkane. libretexts.org
Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with two equivalents of hydrogen gas (H₂) will reduce the alkyne all the way to the corresponding alkane, 1-butyl-4-(methoxymethyl)benzene. libretexts.orglibretexts.org
Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), stops the hydrogenation at the alkene stage. libretexts.orglibretexts.org This reaction proceeds via syn-addition of hydrogen, yielding the cis or (Z)-alkene exclusively. youtube.com
Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, reduces the alkyne to a trans or (E)-alkene. libretexts.orglibretexts.org This reaction proceeds through a radical anion intermediate. libretexts.orgyoutube.com
| Reagents and Conditions | Product Stereochemistry | Product Name |
|---|---|---|
| H₂, Pd/C (or Pt, Ni) libretexts.orglibretexts.org | Not applicable (Alkane) | 1-Butyl-4-(methoxymethyl)benzene |
| H₂, Lindlar's Catalyst libretexts.orgyoutube.com | cis-(Z) | (Z)-1-(But-3-en-1-yl)-4-(methoxymethyl)benzene |
| Na, NH₃ (liquid) libretexts.orglibretexts.org | trans-(E) | (E)-1-(But-3-en-1-yl)-4-(methoxymethyl)benzene |
Reactivity of the Benzylic Methoxymethyl Ether
The methoxymethyl (MOM) ether serves as a protecting group for the benzylic alcohol. Benzylic positions are inherently reactive due to the ability of the adjacent benzene ring to stabilize intermediates, such as carbocations and radicals, through resonance. masterorganicchemistry.com
The primary reactivity of the MOM ether in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene is its cleavage under acidic conditions to deprotect the benzylic alcohol, yielding [4-(but-3-yn-1-yl)phenyl]methanol. This deprotection is typically achieved with strong acids like HCl or trifluoroacetic acid.
While the MOM group itself is relatively stable, the underlying benzylic C-H bond (if the compound were, for example, 1-ethyl-4-(methoxymethyl)benzene) would be susceptible to radical reactions like benzylic bromination with N-bromosuccinimide (NBS) or oxidation to a carboxylic acid with hot, concentrated KMnO₄. masterorganicchemistry.com However, in the title compound, the benzylic carbon is quaternary with respect to carbon and oxygen atoms, lacking a benzylic C-H bond, which precludes these specific oxidation and bromination reactions at that site. masterorganicchemistry.com The main utility of this functional group is its role as a stable protecting group that can be removed when desired to reveal the reactive benzylic alcohol for further synthetic transformations.
Cleavage and Deprotection Strategies
The methoxymethyl (MOM) ether in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene serves as a protecting group for the benzylic alcohol. The cleavage of this group is a critical step in many synthetic routes to unmask the alcohol for further functionalization.
A particularly effective method for the deprotection of MOM ethers is the use of bismuth triflate (Bi(OTf)₃) in an aqueous medium. oup.comoup.com This method is advantageous due to its mild reaction conditions, typically proceeding at ambient temperature, and its high efficiency. oup.comoup.com The reaction is highly chemoselective, leaving other protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl (B1604629), and allyl ethers intact. oup.comoup.com The use of Bi(OTf)₃ is also environmentally friendly compared to more toxic reagents. oup.com The deprotection can be carried out in a biphasic system of tetrahydrofuran (B95107) (THF) and water, with optimal results often observed with equal volumes of each solvent. oup.com
Table 1: Selected Reagents for Deprotection of MOM Ethers
| Reagent | Conditions | Key Features |
|---|---|---|
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount, THF/H₂O, room temperature | High efficiency, mild conditions, chemoselective, environmentally friendly. oup.comoup.com |
| Triphenylphosphine Hydrobromide (PPh₃·HBr) | Stoichiometric amount | Effective for cleavage of benzyl ethers, which can be analogous. researchgate.net |
| Chlorosulfonyl Isocyanate (CSI) - Sodium Hydroxide (NaOH) | Mild conditions | Selective for benzyl and p-methoxybenzyl ethers, tolerates various functional groups. researchgate.net |
| Phenyliodine Bis(trifluoroacetate) (PIFA) | Mild conditions | Chemoselective deprotection of 3,4-dimethoxybenzyl ethers in the presence of other protecting groups. researchgate.net |
While the above methods are well-established for MOM and related ethers, the specific application to 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene would be expected to proceed efficiently, yielding 4-(but-3-yn-1-yl)benzyl alcohol. The terminal alkyne functionality is generally stable to these mild acidic or Lewis acidic conditions.
Substitutions and Rearrangements Involving the Benzylic Position
The benzylic position of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene is highly reactive due to the stabilization of intermediates by the adjacent benzene ring. chemistry.coach This allows for a variety of substitution and rearrangement reactions.
Substitutions:
The benzylic C-H bond can be functionalized through various catalytic methods. For instance, photoredox and nickel dual catalysis can be employed for the cross-coupling of benzylic C-H bonds with aryl bromides, leading to the formation of 1,1-diaryl alkanes. rsc.org This methodology has been shown to be effective for a range of substituted benzenes. rsc.org Similarly, photoinduced nickel-catalyzed benzylic C-H acylation using acid chlorides or anhydrides provides a direct route to unsymmetrical ketones. rsc.org
Copper-catalyzed hydroboration of styrenes has been developed to generate benzyl nucleophiles or electrophiles in situ, which can then react with various partners. wisc.edu While the subject compound is not a styrene, related catalytic systems could potentially activate the benzylic position. A notable method for the synthesis of benzylic alcohols involves C-H oxidation using bis(methanesulfonyl) peroxide and a copper(I) catalyst, which is compatible with alkynes. acs.org This reaction proceeds via a benzylic mesylate intermediate that can be hydrolyzed to the alcohol. acs.org The reaction shows high regioselectivity for the benzylic position, even in the presence of other reactive sites like allylic or propargylic C-H bonds. acs.org
Rearrangements:
While specific rearrangements of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene are not extensively documented, related systems undergo interesting transformations. For example, gold-catalyzed reactions of alkynyl aryl sulfoxides can proceed through wikipedia.orgwikipedia.org-sigmatropic rearrangements. nih.gov It is conceivable that under specific catalytic conditions, the butynyl chain could participate in rearrangements, potentially involving the aromatic ring or the benzylic position.
Aromatic Ring Functionalization and Derivatization
The benzene ring of the title compound can be functionalized through several strategies, primarily electrophilic aromatic substitution and directed ortho metalation.
In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. masterorganicchemistry.commasterorganicchemistry.com The two substituents on the ring of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene are an alkyl group (the butynyl chain) and a methoxymethyl-substituted alkyl group. Both are considered activating groups and ortho-, para-directors. masterorganicchemistry.comlibretexts.org
Given the 1,4-substitution pattern, the two available positions for substitution are ortho to one group and meta to the other. The directing effects of the two groups are therefore synergistic, both directing incoming electrophiles to the positions ortho to the but-3-yn-1-yl group and ortho to the methoxymethylbenzyl group (positions 2, 3, 5, and 6 of the benzene ring). The steric bulk of the substituents will also play a role in the product distribution, with substitution at the less hindered positions being favored. libretexts.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 1-(But-3-yn-1-yl)-2-nitro-4-(methoxymethyl)benzene and 1-(But-3-yn-1-yl)-3-nitro-4-(methoxymethyl)benzene |
| Halogenation | Br⁺, Cl⁺ | 1-(But-3-yn-1-yl)-2-halo-4-(methoxymethyl)benzene and 1-(But-3-yn-1-yl)-3-halo-4-(methoxymethyl)benzene |
| Friedel-Crafts Acylation | RCO⁺ | 1-(But-3-yn-1-yl)-2-acyl-4-(methoxymethyl)benzene and 1-(But-3-yn-1-yl)-3-acyl-4-(methoxymethyl)benzene |
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile. wikipedia.org
The methoxymethyl group (-CH₂OMOM) in the subject molecule can act as a directing group, although it is considered a weaker DMG compared to groups like amides or sulfonamides. organic-chemistry.orgharvard.edu The oxygen atom of the methoxymethyl group can coordinate to the lithium of the organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This would lead to the formation of a lithiated species at the position ortho to the methoxymethylbenzyl group, which can then be functionalized with a variety of electrophiles. wikipedia.orgorganic-chemistry.org
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. tcichemicals.com The terminal alkyne functionality in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene makes it a suitable candidate for various MCRs.
One such reaction is the A³-coupling (alkyne-aldehyde-amine), which is a powerful method for the synthesis of propargylamines. A domino reaction involving an A³-coupling followed by a 1,5-hydride transfer, hydrolysis, and a second A³-coupling has been reported for the synthesis of 1,6-enynes from terminal alkynes, formaldehyde (B43269), and amines. acs.org The but-3-yn-1-yl moiety of the title compound could potentially participate in such a sequence, leading to complex nitrogen-containing molecules. acs.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also prominent in organic synthesis. organic-chemistry.org While direct participation of the title compound in these reactions is not explicitly reported, the terminal alkyne could be transformed into a suitable functional group (e.g., an aldehyde or an amine) that could then be used as a component in these MCRs.
Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Probes
Understanding the mechanisms of the reactions involving 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, can provide insights into the rate-determining step and the composition of the transition state.
For instance, in the deprotection of MOM ethers using bismuth triflate, kinetic studies could help to elucidate the role of the catalyst and the water in the reaction mechanism. oup.com Similarly, for the benzylic functionalization reactions, kinetic analysis can help to distinguish between different catalytic cycles and identify the active catalytic species. wisc.edu
Spectroscopic probes, such as in-situ infrared (IR) spectroscopy (e.g., ReactIR), can be used to monitor the formation and consumption of intermediates during a reaction. researchgate.net For example, in a potential cyclization reaction involving the butynyl chain and the aromatic ring, in-situ IR could help to identify key intermediates, such as allene (B1206475) or ketenimine species, that might be formed. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are also powerful tools for elucidating reaction mechanisms. nih.gov DFT calculations can be used to model the structures of reactants, intermediates, and transition states, and to calculate their relative energies. nih.gov This information can be used to support or refute proposed mechanistic pathways. For gold-catalyzed reactions of related alkynyl sulfoxides, DFT studies have been instrumental in distinguishing between a gold carbene pathway and a wikipedia.orgwikipedia.org-sigmatropic rearrangement pathway. nih.gov
Advanced Spectroscopic and Spectrometric Characterization in Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene. It provides detailed information on the chemical environment of each nucleus, enabling a comprehensive understanding of the molecule's framework and conformational dynamics.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. youtube.comemerypharma.com These techniques correlate different nuclei, revealing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the J-coupling between protons, typically over two to three bonds. sdsu.edu For 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene, COSY would reveal correlations between the protons on the butynyl chain and between the aromatic protons on the benzene (B151609) ring, confirming their adjacent relationships. For instance, the terminal alkyne proton would show a long-range coupling to the methylene (B1212753) protons two bonds away. libretexts.orgopenochem.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J C-H coupling). sdsu.edu It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For the title compound, HSQC would definitively link each proton signal to its corresponding carbon signal in the aromatic ring, the butynyl chain, and the methoxymethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J C-H and ³J C-H). sdsu.edu This is particularly valuable for identifying quaternary carbons and piecing together different molecular fragments. For example, HMBC would show correlations from the benzylic protons of the methoxymethyl group to the aromatic carbons, and from the methylene protons of the butynyl chain to the aromatic ring, thus establishing the connectivity of the substituents to the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is instrumental in determining the stereochemistry and preferred conformation of a molecule. In the context of 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene, NOESY could reveal spatial proximities between the protons of the methoxymethyl group and the adjacent aromatic protons, providing insights into the rotational preferences around the aryl-CH₂ bond.
A hypothetical data table summarizing the expected 2D NMR correlations for 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene is presented below.
| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations |
| Aromatic Protons (ortho to -CH₂OCH₃) | Aromatic Protons (meta to -CH₂OCH₃) | Aromatic CH | Aromatic Quaternary Carbons, Benzylic Carbon |
| Aromatic Protons (meta to -CH₂OCH₃) | Aromatic Protons (ortho to -CH₂OCH₃) | Aromatic CH | Aromatic Quaternary Carbons, Butynyl Chain Carbons |
| Benzylic Protons (-CH₂O-) | Methoxy (B1213986) Protons (-OCH₃) | Benzylic Carbon | Aromatic Quaternary Carbon, Methoxy Carbon |
| Methoxy Protons (-OCH₃) | Benzylic Protons (-CH₂O-) | Methoxy Carbon | Benzylic Carbon |
| Butynyl Methylene Protons (-CH₂-C≡) | Butynyl Methylene Protons (-CH₂-CH₂-), Terminal Alkyne Proton (≡C-H) | Butynyl Methylene Carbon | Aromatic Quaternary Carbon, Alkyne Carbons |
| Terminal Alkyne Proton (≡C-H) | Butynyl Methylene Protons (-CH₂-C≡) | Terminal Alkyne Carbon | Internal Alkyne Carbon, Butynyl Methylene Carbon |
Solid-State NMR for Supramolecular Assemblies
While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline, or amorphous forms. researchgate.netresearchgate.netnih.gov For a compound like 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene, ssNMR could be employed to study its packing in the solid state, identify different polymorphs, and investigate its interactions within supramolecular assemblies or when incorporated into solid supports. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the local environment and intermolecular interactions. researchgate.net
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes that occur on the NMR timescale. nih.gov For 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene, DNMR could be utilized to investigate the rotational dynamics of the methoxymethyl group and the conformational flexibility of the butynyl side chain. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these conformational changes. This provides valuable thermodynamic and kinetic information about the molecule's flexibility.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. youtube.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene (C₁₂H₁₄O), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (174.1045).
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. researchgate.netresearchgate.netd-nb.info In an MS/MS experiment, a specific ion (the parent ion) is selected, subjected to fragmentation, and the resulting fragment ions (daughter ions) are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
For 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene, MS/MS studies would reveal characteristic fragmentation pathways. For instance, cleavage of the methoxymethyl group is a likely fragmentation pathway, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or a methoxy radical (•OCH₃). nih.govnih.govresearchgate.net The butynyl chain could also undergo characteristic cleavages. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), can be used in conjunction with MS/MS to precisely map these fragmentation pathways. By observing the mass shifts in the fragment ions upon isotopic labeling, the origin of each fragment can be determined with high confidence. nih.govnih.govresearchgate.net
A hypothetical fragmentation data table for 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene is presented below.
| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 174.1045 | 143.0861 | CH₂O (30.0106) | [M - CH₂O]⁺ |
| 174.1045 | 128.0626 | C₂H₂O (42.0106) | [M - CH₂CO]⁺ (from rearrangement) |
| 174.1045 | 115.0548 | C₃H₅O (57.0340) | [M - CH₂OCH₃ - H₂]⁺ |
| 174.1045 | 91.0548 | C₆H₅O (93.0340) | Tropylium ion [C₇H₇]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Environmental Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.org For 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, these methods allow for the unambiguous identification of the terminal alkyne, the substituted benzene ring, and the methoxymethyl ether linkage.
The most distinctive feature in the vibrational spectrum of this compound is the terminal alkyne group. The ≡C-H stretching vibration is expected to produce a strong, sharp absorption band in the IR spectrum between 3330 and 3270 cm⁻¹. orgchemboulder.com The corresponding C≡C triple bond stretch gives rise to a weaker absorption in the 2260-2100 cm⁻¹ region. orgchemboulder.comlibretexts.org While the C≡C stretch can be weak in the IR spectrum, especially in symmetrical internal alkynes, it often produces a strong signal in the Raman spectrum due to the high polarizability of the triple bond. nih.gov The ≡C-H bending vibration is also characteristic, appearing in the 700-610 cm⁻¹ range in the IR spectrum. orgchemboulder.com
The aromatic ring contributes several characteristic bands. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a set of absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.
The aliphatic portions of the molecule, the methylene (CH₂) groups of the butyl chain and the methoxymethyl group, will exhibit C-H stretching vibrations in the 2975-2845 cm⁻¹ range. rsc.org Bending vibrations for these CH₂ groups (scissoring) typically occur around 1465 cm⁻¹. The C-O-C stretching vibration of the methoxymethyl ether is expected to show a strong band in the 1150-1085 cm⁻¹ region.
Environmental effects, such as solvent polarity, can influence the position and shape of these vibrational bands. For instance, the ≡C-H stretching frequency can be sensitive to hydrogen bonding interactions, where a hydrogen-bond-accepting solvent might cause a shift to a lower wavenumber and a broadening of the peak. nih.gov
Table 1: Predicted IR and Raman Active Vibrational Modes for 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | Medium |
| Terminal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium | Strong |
| Terminal Alkyne | ≡C-H Bend | 700 - 610 | Medium to Strong | Weak |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak | Medium to Strong |
| Aromatic Ring | C-H OOP Bend (para) | 850 - 800 | Strong | Weak |
| Alkyl/Ether | C-H Stretch (sp³) | 2975 - 2845 | Strong | Strong |
| Alkyl | CH₂ Bend (Scissoring) | ~1465 | Medium | Medium |
| Ether | C-O-C Stretch | 1150 - 1085 | Strong | Weak |
This table is based on characteristic vibrational frequencies for the respective functional groups. libretexts.orgorgchemboulder.comlibretexts.orgnih.govrsc.org
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov For 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, this technique would offer unparalleled insight into its molecular conformation and crystal packing arrangement.
As the molecule is achiral, the determination of absolute stereochemistry is not applicable. However, a crystal structure would reveal the preferred conformation of the flexible but-3-yn-1-yl and methoxymethyl side chains relative to the plane of the benzene ring. The torsional angles would quantify any deviation from a simple, extended conformation.
The packing of molecules in the crystal lattice is governed by a balance of intermolecular forces, including van der Waals interactions and potential weak C-H···π interactions. researchgate.net Aromatic hydrocarbons often pack in specific motifs, such as herringbone or various forms of π-π stacking (face-to-face or offset). sciencenet.cnresearchgate.netroyalsocietypublishing.org The presence of the para substituents will influence which packing arrangement is most favorable. The flexible and non-polar nature of the side chains might lead to interdigitation between molecules, maximizing space-filling and stabilizing van der Waals contacts. The analysis of the crystal packing can be crucial for understanding the physical properties of the material, such as its melting point and solubility.
While no experimental crystal structure for 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene has been reported in the Cambridge Structural Database, analysis of related para-substituted aromatic compounds suggests that the packing would be driven by the optimization of interactions between the aromatic cores, with the flexible side chains accommodating the resulting arrangement. sciencenet.cn
Theoretical and Computational Chemistry Studies of 1 but 3 Yn 1 Yl 4 Methoxymethyl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods provide a theoretical framework to predict molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground-state properties of molecules. By approximating the electron density, DFT can efficiently calculate various molecular attributes. For a molecule like 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine its optimized geometry, electronic energy, and distribution of electron density. researchgate.net
The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. For instance, calculations on similar aromatic compounds have demonstrated the utility of DFT in accurately predicting these parameters. clinicsearchonline.orgclinicsearchonline.org The results of such calculations for analogous molecules suggest that the benzene (B151609) ring in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene would exhibit bond lengths and angles characteristic of a substituted aromatic system.
Table 1: Predicted Ground State Properties of 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene (Illustrative) Note: The following data is illustrative and based on general principles and data for similar compounds, as specific computational studies on the target molecule are not available.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol cymitquimica.com |
| Dipole Moment | ~1.5 - 2.5 D |
| HOMO Energy | ~ -6.5 to -7.5 eV |
| LUMO Energy | ~ -0.5 to -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 - 7.0 eV |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for electronic structure and energy calculations. These methods would be particularly useful for benchmarking the results obtained from DFT and for investigating specific electronic phenomena where high accuracy is paramount. For a molecule of the size of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, applying these high-level methods would offer a very precise description of its electronic properties.
Conformational Analysis and Energy Landscapes
The flexibility of the butynyl and methoxymethyl side chains in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its reactivity. The results would likely reveal several low-energy conformers, with the most stable one being the global minimum on the potential energy landscape.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, theoretical methods can be used to model various potential reactions, such as the addition of reagents to the terminal alkyne or electrophilic substitution on the benzene ring. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.
For example, modeling the methylation of a benzene ring, a common reaction type, involves identifying the transition state structure and calculating its activation energy. researchgate.netcore.ac.ukelsevierpure.com This information provides insights into the reaction kinetics and the feasibility of a proposed mechanism. Characterizing the transition state, a first-order saddle point on the potential energy surface, is a key step in this process.
Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies)
Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach is a standard computational practice. escholarship.org By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts (¹H and ¹³C) for 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene can be predicted. These theoretical spectra are invaluable for assigning experimental signals and confirming the structural connectivity of the molecule. For instance, published NMR data for related styryl compounds show distinct signals for aromatic and side-chain protons and carbons, which would be similarly predicted for the target molecule. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene (Illustrative) Note: The following data is illustrative and based on general principles and data for similar compounds, as specific computational studies on the target molecule are not available.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~ 7.1 - 7.3 | ~ 128 - 130 |
| Aromatic C-O | - | ~ 158 - 160 |
| Aromatic C-Alkyl | - | ~ 135 - 137 |
| -CH2-Aryl | ~ 2.7 - 2.9 | ~ 34 - 36 |
| -CH2-C≡ | ~ 2.4 - 2.6 | ~ 20 - 22 |
| ≡C-H | ~ 1.9 - 2.1 | ~ 68 - 70 |
| ≡C-CH2 | - | ~ 82 - 84 |
| -O-CH3 | ~ 3.3 - 3.5 | ~ 55 - 57 |
| -CH2-O- | ~ 4.4 - 4.6 | ~ 72 - 74 |
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in an Infrared (IR) spectrum. DFT calculations can predict these frequencies, which are related to the stretching, bending, and torsional motions of the atoms. For 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, characteristic vibrational modes would include the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), aromatic C-H and C=C stretches, and C-O stretching vibrations. Theoretical IR spectra aid in the interpretation of experimental spectra and the identification of key functional groups. researchgate.netclinicsearchonline.org
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with a solvent. scilit.comresearchgate.netresearchgate.net By simulating the motion of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene in a solvent box (e.g., water or an organic solvent) over a period of time, one can investigate how the solvent influences its conformation and dynamics. MD simulations are particularly useful for understanding solvation energies, diffusion coefficients, and the formation of intermolecular interactions such as hydrogen bonds. These simulations would reveal how the molecule behaves in a realistic chemical environment, which is crucial for predicting its properties in solution.
Potential Research Applications and Functional Material Precursors
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The presence of the terminal alkyne is a key feature that allows for its use as a linchpin in the construction of complex molecular frameworks. This functionality is particularly amenable to carbon-carbon bond-forming reactions, which are fundamental to organic synthesis.
Natural products often possess intricate molecular architectures that are responsible for their potent biological activities. The synthesis of natural product analogues, which are structurally related compounds, is a crucial strategy in medicinal chemistry for developing new therapeutic agents with improved properties. Terminal alkynes are valuable precursors in the synthesis of these analogues. mdpi.com For instance, the alkyne group in 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene can participate in well-established coupling reactions, such as the Sonogashira coupling, to introduce the substituted phenylbutynyl moiety into a larger molecular scaffold. google.comcsic.es This reaction, catalyzed by palladium and copper complexes, couples terminal alkynes with aryl or vinyl halides, providing a powerful tool for constructing the carbon skeletons of complex molecules. nih.govgoogle.com
The methoxymethyl group on the benzene (B151609) ring can also play a significant role. It is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring in other synthetic transformations. epo.orgresearchgate.net Furthermore, the ether linkage is generally stable under a variety of reaction conditions, making it compatible with many synthetic steps. In the context of natural product analogue synthesis, this compound could be used to introduce a specific pharmacophore that mimics a portion of a natural product, potentially leading to new compounds with interesting biological profiles. The synthesis of enediyne antitumor antibiotics, for example, relies on the strategic incorporation of alkyne functionalities.
| Reaction Type | Catalyst/Reagents | Potential Application in Analogue Synthesis |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Formation of C(sp)-C(sp²) bonds to connect the alkyne to other molecular fragments. |
| Click Chemistry (CuAAC) | Cu(I) catalyst, Azide-containing molecule | Formation of a stable triazole linkage to conjugate with other bioactive moieties. |
| Alkynylation | Strong base (e.g., n-BuLi) followed by an electrophile | Functionalization of the alkyne terminus to introduce further complexity. |
A molecular scaffold is a core structure upon which other chemical groups can be systematically added to create a library of new compounds. The structure of 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene makes it an attractive scaffold for the design of advanced organic molecules. The rigid alkyne linker can be used to control the spatial arrangement of different functional groups, which is a critical aspect in the design of molecules with specific functions, such as enzyme inhibitors or molecular probes.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly powerful reaction for utilizing this scaffold. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the straightforward conjugation of the alkyne scaffold with molecules containing an azide (B81097) group. This modular approach enables the rapid synthesis of a diverse array of compounds for screening in various applications, from drug discovery to materials science. The resulting 1,2,3-triazole ring is not just a linker but can also act as a pharmacophore itself, participating in hydrogen bonding and other non-covalent interactions.
Integration into Polymer and Material Science
The reactivity of the alkyne group also extends to the field of polymer and material science, where it can be used to create novel materials with tailored properties.
Alkynes can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. The polymerization of terminal alkynes can lead to the formation of polyacetylenes, which are known for their electrical conductivity upon doping. In the case of 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene, its polymerization would result in a polymer with pendant methoxymethylphenyl groups. These side chains would influence the polymer's solubility, processability, and solid-state packing, which in turn affect its material properties.
Furthermore, alkyne monomers can participate in cyclotrimerization reactions to form highly branched or cross-linked aromatic polymers. This process involves the "knitting" together of three alkyne units to form a benzene ring, leading to the creation of large, conjugated systems.
| Polymerization Method | Resulting Polymer Type | Potential Properties |
|---|---|---|
| Linear Polymerization | Substituted Polyacetylene | Electrically conductive (upon doping), optical activity. |
| Cyclotrimerization | Hyperbranched Aromatic Polymer | High thermal stability, fluorescence. |
| Thiol-yne Polymerization | Poly(vinylene sulfide) | High refractive index, cross-linkable. |
The alkyne functionality can be utilized as a cross-linking site in the fabrication of advanced materials. Cross-linking is a process that connects polymer chains together to form a three-dimensional network, which enhances the mechanical strength, thermal stability, and solvent resistance of the material. The thiol-yne reaction, for example, is a highly efficient click reaction that can be used to cross-link polymers containing alkyne groups with those containing thiol groups. This reaction can be initiated by UV light or heat, offering a versatile method for curing materials. By incorporating 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene into a polymer backbone, it can serve as a latent cross-linking site, allowing for the post-polymerization modification and curing of the material.
Applications in Supramolecular Chemistry and Self-Assembly
The terminal alkyne group is central to the application of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene in supramolecular chemistry. This alkyne is a prime candidate for "click chemistry" reactions, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which results in the formation of stable triazole rings. bioclone.netorganic-chemistry.org This highly efficient and specific reaction enables the covalent linking of this molecule to other molecular units, facilitating the creation of complex, self-assembling systems. bioclone.net
For example, when reacted with molecules containing azide groups, it can produce amphiphilic structures. These structures can then self-assemble in a solution to form organized aggregates like micelles or vesicles. The methoxymethylbenzene part of the molecule can participate in π-π stacking interactions, which helps guide the self-assembly and adds to the stability of the resulting supramolecular structures. Researchers have used similar molecular building blocks to construct complex systems such as rotaxanes and catenanes, where the alkyne group is essential for interlocking molecular components. nih.gov
Catalysis and Ligand Design
The chemical makeup of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene makes it suitable for use in catalysis, both as a starting material for complex ligands in metal-catalyzed reactions and potentially in organocatalysis.
The terminal alkyne serves as a flexible attachment point for creating multidentate ligands used in transition metal catalysis. wikipedia.org Through methods like the CuAAC click reaction, it can be joined to other ligand components that have coordinating atoms such as nitrogen, phosphorus, or sulfur. acs.org This modular method allows for the quick creation of a wide range of ligands with different spatial and electronic characteristics.
For instance, it can be attached to an azide-containing bipyridine or phosphine (B1218219) to form ligands that can bind to metal centers. acs.org The resulting metal complexes can then be studied for their catalytic abilities in various organic reactions, including cross-coupling, hydrogenation, and polymerization. wikipedia.org The methoxymethylbenzene portion of the molecule can affect the solubility and electronic nature of the final catalyst.
Table 1: Potential Ligand Synthesis Reactions
| Reaction Type | Reactant A | Reactant B | Resulting Ligand Feature |
|---|---|---|---|
| CuAAC Click Chemistry | 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene | Azide-functionalized phosphine | Triazole-linked phosphine ligand |
| Sonogashira Coupling | 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene | Halogenated bipyridine | Alkyne-linked bipyridine ligand |
Although its direct use in organocatalysis is not as frequent, this molecule can be a precursor to organocatalysts. The alkyne can be converted into different functional groups that are active in organocatalysis. For example, the hydration of the alkyne can produce a ketone, which can then be used to create chiral amines or alcohols for asymmetric catalysis. nih.gov Additionally, the triazole ring that is formed through click chemistry can act as a hydrogen bond donor, which is a key interaction in many organocatalytic systems. organic-chemistry.org
Development of Molecular Probes for Chemical Research
The terminal alkyne feature makes 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene a useful component in the creation of molecular probes. This alkyne group allows the molecule to be attached to biomolecules or surfaces for detection and imaging. This is frequently accomplished through a bioorthogonal click reaction with a target that has been modified with an azide. nih.gov
For instance, if a protein of interest is labeled with an azide-containing amino acid, this alkyne-containing molecule, possibly with an attached reporter tag like a fluorophore, can be selectively linked to the protein. nih.gov This enables the visualization and tracking of the protein in a complex biological environment. The methoxymethylbenzene part of the molecule can adjust the probe's solubility and its tendency for non-specific binding.
Table 2: Components of a Molecular Probe System
| Component | Function | Example from Precursor |
|---|---|---|
| Reactive Handle | Enables covalent attachment to target | Terminal alkyne |
| Linker | Connects reactive handle to reporter | Butyl chain |
| Core Structure | Influences physical properties (e.g., solubility) | 4-(Methoxymethyl)benzene |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene |
| 4-(Methoxymethyl)benzene |
| Azide |
| Bipyridine |
| Biotin |
| Catenanes |
| Chiral alcohols |
| Chiral amines |
| Copper(I) |
| Fluorophore |
| Ketone |
| Phosphine |
| Rotaxanes |
Future Research Directions and Unexplored Avenues for 1 but 3 Yn 1 Yl 4 Methoxymethyl Benzene
Emerging Synthetic Methodologies and Sustainable Routes
The synthesis of complex molecules is constantly evolving, with a strong emphasis on developing more efficient and environmentally benign processes. For a molecule like 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene, future research in its synthesis could pivot towards cutting-edge methodologies that offer improvements in yield, selectivity, and sustainability.
Emerging synthetic technologies such as photocatalysis, biocatalysis, and electroorganic chemistry are at the forefront of modern organic synthesis and could be applied to the preparation of this compound and its derivatives. unisi.it These methods often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. For instance, palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, are a standard for forming carbon-carbon bonds involving alkynes. mdpi.commdpi.com Future research could focus on developing novel catalyst systems for these reactions that are more sustainable, perhaps utilizing earth-abundant metals or even non-metal catalysts.
Furthermore, the principles of green chemistry could be more deeply integrated into the synthetic route of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene. This includes the use of greener solvents, minimizing waste through atom-economical reactions, and developing one-pot procedures to reduce purification steps. mdpi.com Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, presents another exciting and sustainable avenue for the synthesis of this and related compounds. mdpi.com
A comparative analysis of potential synthetic routes is presented in the table below:
Table 1: Comparison of Potential Synthetic Methodologies| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, high selectivity, access to novel reaction pathways. | Catalyst cost and stability, scalability. |
| Biocatalysis | High enantioselectivity, use of renewable resources, biodegradable catalysts. | Limited substrate scope, enzyme stability. |
| Electrochemistry | Avoids stoichiometric reagents, precise control over reaction conditions. | Electrode material selection, cell design. |
| Mechanochemistry | Reduced solvent use, potentially faster reaction times, novel reactivity. | Scalability, reaction monitoring. |
Advanced Applications in Interdisciplinary Chemical Sciences
The distinct functionalities of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene make it a versatile building block for a range of applications across different scientific disciplines. Benzene (B151609) derivatives are fundamental in the creation of various materials, including polymers, dyes, and agrochemicals. numberanalytics.com
In materials science, the terminal alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct complex macromolecular architectures like polymers and dendrimers. The methoxymethylbenzene moiety, on the other hand, can influence the material's properties, such as solubility and thermal stability. longdom.orgijcrt.org Research into high-performance polymers with enhanced thermal resistance often involves the incorporation of specifically substituted benzene rings. longdom.org The unique combination of a flexible butynyl chain and a rigid aromatic core in this molecule could lead to materials with interesting liquid crystalline or self-assembly properties.
In medicinal chemistry, the alkyne handle is invaluable for the synthesis of potential therapeutic agents and for bioconjugation to larger biomolecules. The benzene ring is a common scaffold in many active pharmaceutical ingredients (APIs). numberanalytics.com Future work could explore the derivatization of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene to create libraries of novel compounds for biological screening.
The potential applications are summarized in the following table:
Table 2: Potential Interdisciplinary Applications| Field | Potential Application | Role of Key Functional Groups |
|---|---|---|
| Materials Science | Synthesis of advanced polymers and composites. numberanalytics.comlongdom.org | Alkyne for polymerization; methoxymethylbenzene for tuning properties. |
| Pharmaceuticals | Scaffold for drug discovery and bioconjugation. numberanalytics.com | Alkyne as a bioorthogonal handle; benzene ring as a core structure. |
| Agrochemicals | Intermediate for novel pesticides and herbicides. numberanalytics.com | Derivatization of the aromatic ring and alkyne. |
| Supramolecular Chemistry | Building block for self-assembling systems and molecular machines. | Directional interactions of the alkyne and aromatic ring. |
Integration with Machine Learning and Artificial Intelligence in Chemical Research
Table 3: AI and Machine Learning in Research
| Application Area | Specific Task | Expected Outcome |
|---|---|---|
| Reaction Optimization | Predicting optimal reaction conditions (temperature, catalyst, solvent). beilstein-journals.orgbohrium.com | Increased yield, reduced experimental effort. |
| Molecular Design | Generating novel derivatives with desired properties. elsevier.comneurosciencenews.com | Discovery of new drug candidates or materials. |
| Property Prediction | Forecasting ADME/Tox profiles, material characteristics. nih.gov | Prioritization of synthetic targets. |
| Data Analysis | Identifying structure-activity relationships from large datasets. | Deeper understanding of molecular behavior. |
Challenges and Opportunities in Targeted Derivatization
The presence of two reactive sites in 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene presents both challenges and opportunities for its targeted derivatization. A key challenge lies in achieving selective modification of one functional group while leaving the other intact. This requires careful selection of reagents and reaction conditions.
The terminal alkyne is susceptible to a variety of transformations, including metal-catalyzed couplings, cycloadditions, and hydrofunctionalization reactions. The aromatic ring can undergo electrophilic aromatic substitution, with the methoxymethyl group directing incoming electrophiles to specific positions. The methoxymethyl group itself can also be a site of reaction; for instance, the methylene (B1212753) group is known to be a site of hydride elimination under certain mass spectrometry conditions. nih.govresearchgate.net
Recent advances in derivatization chemistry, such as the use of aryl diazonium salts for the modification of aromatic compounds, could provide powerful tools for functionalizing the benzene ring of the molecule. nih.gov The challenge of selectivity also presents an opportunity to develop novel orthogonal protection-deprotection strategies or to design one-pot reactions where both functional groups react in a controlled and predictable manner.
The direct synthesis of aromatic hydrocarbons from syngas over bifunctional catalysts highlights the complexities and potential of working with molecules possessing multiple reactive capabilities. mdpi.com Understanding the interplay between the alkyne and the substituted benzene ring will be crucial for unlocking the full synthetic potential of 1-(but-3-yn-1-yl)-4-(methoxymethyl)benzene.
Q & A
Q. What are the optimized synthetic routes for 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling between 4-(methoxymethyl)phenyl halides and but-3-yn-1-yl derivatives under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Key parameters include:
Q. How is structural characterization performed for this compound?
A combination of spectroscopic methods is critical:
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the methoxymethyl group (δ 3.35–3.45 ppm) and the alkyne proton (δ 2.2–2.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 174.24 (C₁₁H₁₂O) .
- IR : Alkyne C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
Q. What are the recommended purification techniques for isolating this compound?
- Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
- Column chromatography : SiO₂ with a pentane:ethyl acetate (95:5) eluent system improves purity (>95%) .
- Recrystallization : Hexane/ethyl acetate mixtures yield crystalline forms for X-ray analysis .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the alkyne moiety in this compound?
The but-3-yn-1-yl group participates in:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles under mild conditions (room temperature, aqueous/organic biphasic system) .
- Photochemical Reactions : Under blue light (450 nm), the alkyne undergoes [2+2] cycloaddition with electron-deficient alkenes, mediated by 4CzIPN as a photocatalyst .
- Hydrofunctionalization : Catalytic hydration (HgSO₄/H₂SO₄) converts the alkyne to a ketone, though regioselectivity must be controlled .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models electron density distribution, revealing the alkyne’s electrophilic character.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates, guiding solvent selection for cross-coupling .
- Docking Studies : Predicts interactions with biological targets (e.g., enzymes) for antimicrobial applications .
Q. How should researchers address contradictions in spectroscopic data?
Case study: Discrepancies in ¹³C NMR shifts for the methoxymethyl group (δ 55–60 ppm) may arise from solvent polarity or hydrogen bonding. Solutions include:
Q. What safety protocols are recommended despite limited toxicity data?
- Handling : Use fume hoods and nitrile gloves; avoid inhalation (classified as Acute Toxicity Category 4) .
- Waste Disposal : Incinerate halogen-free waste at >1000°C to prevent environmental release .
- Emergency Measures : For skin contact, wash with 10% ethanol/water; consult toxicology databases (e.g., PubChem) for updates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
